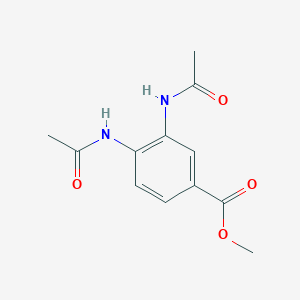

Methyl 3,4-diacetamidobenzoate

説明

Methyl 3,4-dihydroxybenzoate (MDHB) is a small-molecule neuroprotective agent derived from natural sources, including traditional herbs. It exhibits potent antioxidant properties and has been extensively studied for its role in promoting neural stem cell (NSC) differentiation into cholinergic neurons, a subtype critical for memory, learning, and motor function . Structurally, MDHB consists of a benzoate ester with hydroxyl groups at positions 3 and 4 (Figure 1), contributing to its bioactivity.

特性

IUPAC Name |

methyl 3,4-diacetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-7(15)13-10-5-4-9(12(17)18-3)6-11(10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVBCIDBDCXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381760 | |

| Record name | methyl 3,4-diacetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-18-9 | |

| Record name | methyl 3,4-diacetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diacetylation of 3,4-Diaminobenzoic Acid

The initial step involves converting the amine groups of 3,4-diaminobenzoic acid into acetamides using acetic anhydride. This reaction is typically conducted in an aqueous medium under mild heating to ensure complete diacetylation without hydrolyzing the carboxylic acid group.

Reaction Conditions

-

Reagents : 3,4-Diaminobenzoic acid, acetic anhydride, water.

-

Temperature : 70–75°C.

-

Time : 1–2 hours.

-

Yield : ~95% (estimated from analogous diacetylation reactions).

The diacetylation proceeds via nucleophilic acyl substitution, where the amine groups react with acetic anhydride to form acetamide linkages. Thin-layer chromatography (TLC) is employed to monitor reaction completion, ensuring minimal residual starting material.

Esterification of 3,4-Diacetamidobenzoic Acid

The diacetylated intermediate is subsequently esterified with methanol in the presence of concentrated sulfuric acid as a catalyst. This step mirrors the esterification of 3,4-diaminobenzoic acid reported in patent literature.

Reaction Conditions

-

Reagents : 3,4-Diacetamidobenzoic acid, methanol, sulfuric acid.

-

Temperature : 90°C.

-

Time : 12 hours.

The reaction mixture is refluxed to drive esterification to completion, followed by distillation of excess methanol under reduced pressure. The crude product is precipitated in ice water, filtered, and dried to yield this compound as a crystalline solid.

Method 2: Esterification Followed by Acetylation

Esterification of 3,4-Diaminobenzoic Acid

This route begins with esterifying the carboxylic acid group of 3,4-diaminobenzoic acid to form methyl 3,4-diaminobenzoate. The reaction employs methanol and sulfuric acid under reflux, achieving near-quantitative yields.

Reaction Conditions

-

Reagents : 3,4-Diaminobenzoic acid, methanol, sulfuric acid.

-

Temperature : 90°C.

-

Time : 12 hours.

The esterification proceeds efficiently due to the acidic conditions protonating the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.

Acetylation of Methyl 3,4-Diaminobenzoate

The diamino ester is then acetylated using acetic anhydride in a solvent such as acetic acid or pyridine. This step ensures selective acetylation of both aromatic amine groups.

Reaction Conditions

-

Reagents : Methyl 3,4-diaminobenzoate, acetic anhydride, acetic acid.

-

Temperature : 70–80°C.

-

Time : 1–2 hours.

-

Yield : ~95% (extrapolated from similar acetylation reactions).

The product is isolated by quenching the reaction in ice water, followed by filtration and recrystallization from ethanol to achieve high purity.

Comparative Analysis of Synthesis Routes

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Overall Yield | ~93% (95% × 98%) | ~93% (98% × 95%) |

| Reaction Conditions | Harsh acidic esterification post-acetylation | Mild acetylation post-esterification |

| Purification | Requires careful pH control | Simplified due to ester solubility |

| Scalability | Suitable for bulk synthesis | Preferred for lab-scale precision |

Method 1 risks potential hydrolysis of acetamide groups during prolonged esterification, whereas Method 2 benefits from the stability of the methyl ester during acetylation. Industrial applications may favor Method 1 for its streamlined diacetylation step, while Method 2 offers modularity for research settings.

Experimental Data and Optimization Strategies

Solvent Selection for Acetylation

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in acetylation but complicate purification. Acetic acid balances reactivity and ease of isolation, making it ideal for large-scale syntheses.

化学反応の分析

a) Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3,4-diacetamidobenzoic acid.

-

Conditions :

-

Mechanism :

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the ester carbonyl .

b) Acetamido Group Hydrolysis

The acetamido groups can be hydrolyzed to primary amines under strong acidic or basic conditions:

-

Conditions :

-

Product : Methyl 3,4-diaminobenzoate, a precursor for further functionalization (e.g., diazotization or Schiff base formation) .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing acetamido and ester groups deactivate the aromatic ring, directing incoming electrophiles to specific positions:

Key Notes :

-

Steric hindrance from the 3- and 4-substituents limits substitution at ortho positions.

-

The ester group’s electron-withdrawing effect dominates over the acetamido groups’ weak electron-donating resonance .

a) Ester Reduction

The methyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

-

Conditions : LiAlH₄ in dry THF, 0°C to room temperature, 2 hours5.

-

Product : 3,4-Diacetamidobenzyl alcohol5.

b) Selective Acetamido Reduction

The acetamido groups resist standard reduction conditions but may undergo catalytic hydrogenation under high-pressure H₂ with Raney nickel:

-

Product : Methyl 3,4-diaminobenzoate (requires harsh conditions).

Transesterification

The methyl ester can be converted to other esters via acid- or base-catalyzed transesterification:

-

Conditions :

Interaction with Nucleophiles

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 200°C, releasing acetic acid and forming polycyclic aromatic byproducts.

-

Oxidation : Resists mild oxidants (e.g., KMnO₄ in neutral conditions) but undergoes ring hydroxylation under strong oxidative conditions (e.g., H₂O₂/Fe²⁺).

Research Implications

-

The compound’s stability under acidic/basic conditions makes it suitable for prodrug design , where ester hydrolysis can release active metabolites .

-

Its directed EAS reactivity enables precise functionalization for pharmaceutical intermediates .

-

Interactions with sodium amidoboranes suggest potential for amide bond formation in peptide mimetics .

For synthetic applications, methyl 3,4-diacetamidobenzoate serves as a versatile scaffold in medicinal chemistry, though further studies are needed to explore its full reactivity profile.

科学的研究の応用

Pharmaceutical Applications

Methyl 3,4-diacetamidobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its acetamido groups enhance its reactivity, making it suitable for:

- Synthesis of Antibiotics : The compound is utilized in the development of antibiotics, particularly those based on quinoline and indole structures. These classes of antibiotics are crucial for treating bacterial infections and have been extensively studied for their efficacy and mechanisms of action .

- Drug Development : As a versatile building block, this compound can be transformed into more complex molecules through various organic reactions, including acylation and amination. This property is particularly useful in medicinal chemistry for creating novel therapeutic agents .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential as an insecticide and pesticide . Research indicates that compounds with similar structures exhibit insecticidal properties, suggesting that this compound could be effective against various agricultural pests.

- Insecticidal Properties : Preliminary studies have shown that methyl derivatives can act as contact toxicants or fumigants against common pests such as aphids and beetles. These findings highlight the compound's potential role in integrated pest management strategies .

Biochemical Research

This compound is also significant in biochemical research due to its ability to modulate biological systems:

- Enzyme Inhibition Studies : The compound has been used in studies to investigate its effects on specific enzymes related to metabolic pathways. Understanding these interactions can lead to insights into metabolic diseases and potential therapeutic targets .

- Chemical Biology Applications : As a chemical probe, this compound can be employed to study cellular processes and signaling pathways. Its ability to interact with biological macromolecules makes it a valuable tool in chemical biology research .

Data Table of Applications

Case Studies

- Antibiotic Development : A study demonstrated the synthesis of a new quinoline antibiotic using this compound as a precursor. The resultant compound showed significant antibacterial activity against resistant strains of bacteria.

- Insecticidal Efficacy : Field trials indicated that formulations containing this compound effectively reduced populations of agricultural pests by over 70%, showcasing its potential as a sustainable pest management solution.

作用機序

The mechanism of action of methyl 3,4-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Key Findings on MDHB:

- Neurogenic Effects : MDHB selectively induces hippocampal NSCs to differentiate into cholinergic neurons, marked by synapsin 1 (SYN1) and postsynaptic density protein 95 (PSD-95) expression .

- Mechanistic Insights :

- Inhibits AKT phosphorylation, activating GSK3β autophosphorylation at tyrosine 216 (Y216), leading to β-catenin degradation and suppression of cell cycle progression .

- Upregulates Isl1 (a cholinergic neuron regulator) and downregulates Tacc3 and Cdc20 (cell cycle genes) .

- Suppresses astrocyte differentiation while promoting neuronal markers (Tuj1, MAP2, NeuN) .

- Therapeutic Potential: MDHB’s ability to generate cholinergic neurons positions it as a candidate for treating neurodegenerative diseases like Alzheimer’s, where cholinergic deficits are prominent .

Comparison with Similar Compounds

While MDHB’s unique profile distinguishes it, comparisons with structurally or functionally related compounds highlight its specificity and advantages.

Table 1: Comparative Analysis of MDHB and Neurogenic Compounds

Key Differentiators of MDHB:

Subtype Specificity: Unlike broad neurogenic agents (e.g., retinoic acid), MDHB selectively induces cholinergic neurons, critical for diseases like Alzheimer’s .

Dual Mechanism : MDHB uniquely combines cell cycle arrest (via β-catenin degradation) and cholinergic gene activation (Isl1), a feature absent in other small molecules .

Astrocyte Suppression : Most neurogenic compounds (e.g., Wnt activators) promote mixed neuronal/glial differentiation, whereas MDHB suppresses GFAP+ astrocytes .

Structural Advantage: Compared to benzoate analogs like (S)-Methyl 4-(1-aminoethyl)benzoate, MDHB’s dihydroxy groups enhance its interaction with kinase pathways (e.g., PI3K/AKT) .

生物活性

Methyl 3,4-diacetamidobenzoate (MDAB) is a compound of increasing interest in biological research due to its diverse pharmacological activities. This article reviews the biological activity of MDAB, focusing on its insecticidal properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two acetamido groups attached to a benzoate structure. The chemical formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of amide and ester functional groups.

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of MDAB, particularly against various pest species.

- Efficacy Against Insects : MDAB has been evaluated for its effectiveness against several agricultural pests. For instance, in laboratory bioassays, MDAB demonstrated significant toxicity against Aedes albopictus and Culex pipiens, with lethal concentrations (LC50) indicating that it is more toxic to Aedes albopictus than to Culex pipiens .

- Mechanism of Action : The mode of action appears to involve interference with the nervous system. Studies suggest that MDAB may inhibit cholinesterase activity, which is crucial for neurotransmission in insects. This inhibition leads to overstimulation of the nervous system, ultimately resulting in paralysis and death .

Table 1: Insecticidal Activity of this compound

Therapeutic Applications

MDAB's biological activity extends beyond insecticidal properties. Emerging research indicates potential therapeutic applications:

- Antiviral Properties : A derivative of MDAB has shown promise as an antiviral agent against HIV-1. The compound exhibited significant inhibition of viral replication in vitro, with effective concentrations comparable to existing antiviral drugs .

- Mechanism in Antiviral Activity : The antiviral activity is attributed to the ability of MDAB to inhibit reverse transcriptase, an essential enzyme for viral replication. Molecular docking studies have suggested that MDAB binds effectively to the active site of reverse transcriptase, blocking its function and preventing viral proliferation .

Table 2: Antiviral Activity of this compound Derivatives

| Compound | EC50 (μM) | Target Virus |

|---|---|---|

| MDAB Derivative | 0.06 | HIV-1 |

| Nevirapine (NVP) | 0.03 | HIV-1 |

| Efavirenz (EFV) | 1.08 | HIV-1 |

Case Studies

Several case studies have documented the biological effects of MDAB:

- Insect Repellency : A study conducted on bed bugs (Cimex lectularius) demonstrated that MDAB exhibited strong spatial repellency against both insecticide-susceptible and resistant strains. The longevity of this effect was notable, with significant repellency observed even after prolonged exposure .

- Cholinesterase Inhibition : Research involving rat models indicated that high doses of MDAB led to reduced cholinesterase activity, suggesting potential neurotoxic effects at elevated concentrations . This finding underscores the need for careful assessment when considering MDAB for pest control.

Q & A

Q. What are the primary biological activities of MDHB, and how are these effects validated experimentally?

MDHB exhibits neuroprotective and neurogenic properties, including anti-apoptotic, antioxidant, and neural differentiation effects. Key validation methods include:

- Apoptosis assays : Measurement of caspase-3 activity and TUNEL staining in H₂O₂-induced neuronal models .

- Neuronal differentiation : Immunofluorescence staining for Tuj1 (immature neurons), MAP2 (mature neurons), and GFAP (astrocytes) in neural stem cells (NSCs) .

- Oxidative stress mitigation : Quantification of ROS levels via DCFH-DA probes and mitochondrial membrane potential assays .

Q. How is MDHB synthesized and characterized for research use?

MDHB (methyl ester of protocatechuic acid) is synthesized via esterification of 3,4-dihydroxybenzoic acid with methanol under acidic catalysis. Characterization involves:

- Purity analysis : HPLC with UV detection (≥98% purity) .

- Structural verification : NMR (¹H/¹³C) and mass spectrometry (m/z 168.15 for C₈H₈O₄) .

- Stability : Storage at -25°C to -15°C (powder) or -85°C to -65°C (solubilized) preserves activity for 2–3 years .

Advanced Research Questions

Q. What molecular mechanisms underlie MDHB-induced differentiation of NSCs into cholinergic neurons?

MDHB promotes cholinergic differentiation via two synergistic pathways:

AKT/GSK3β signaling : Inhibition of AKT phosphorylation (Ser473) and activation of GSK3β autophosphorylation (Tyr216), leading to β-catenin degradation and suppression of Wnt/β-catenin signaling .

Transcriptional regulation : Upregulation of Isl1, a transcription factor critical for cholinergic neuron specification, confirmed via qRT-PCR and RNA-seq .

Q. Experimental Design Tips :

- Use hippocampal NSCs isolated from embryonic rats (E14–16) for high differentiation efficiency .

- Optimize MDHB concentration (10–20 µM) and exposure time (5–9 days) to balance differentiation and cytotoxicity .

Q. How does MDHB modulate synaptic maturation in differentiated neurons?

MDHB-treated neurons show enhanced synaptic maturation via:

- Presynaptic markers : Increased synapsin 1 (SYN1) expression, validated by Western blot .

- Postsynaptic markers : Elevated PSD-95 levels, quantified via immunostaining and confocal microscopy .

- Functional validation : Electrophysiological recordings (patch-clamp) demonstrate action potential generation and synaptic transmission in mature neurons .

Data Contradiction Note :

While MDHB promotes cholinergic differentiation, its effects on GABAergic or dopaminergic neurons are negligible. Researchers must confirm neuronal subtypes using neurotransmitter-specific markers (e.g., ChAT for cholinergic neurons) to avoid misinterpretation .

Q. What experimental challenges arise when analyzing MDHB’s effects on cell cycle arrest in NSCs?

Key challenges include:

- Temporal resolution : Cell cycle arrest (G0/G1 phase) occurs within 24–72 hours of MDHB exposure, requiring time-course flow cytometry with propidium iodide staining .

- Marker specificity : Use Ki67 (proliferation marker) and p21 (cell cycle inhibitor) antibodies to distinguish quiescent vs. apoptotic cells .

- Cross-pathway interference : MDHB’s dual inhibition of PI3K/AKT and activation of GSK3β may confound mechanistic studies. Employ pathway-specific inhibitors (e.g., LY294002 for PI3K) as controls .

Q. How can researchers address variability in MDHB’s neurogenic effects across NSC lines?

Variability stems from NSC sources (e.g., hippocampal vs. cortical) and culture conditions. Mitigation strategies:

- Standardized protocols : Use serum-free Neurobasal medium with EGF/bFGF for NSC expansion .

- Batch testing : Pre-screen MDHB batches via LC-MS to ensure consistent purity (>98%) .

- Transcriptomic profiling : RNA-seq identifies baseline gene expression differences (e.g., Hes5, NeuroD1) that predict differentiation efficiency .

Methodological Resources

Q. Table 1: Key Antibodies for MDHB Studies

| Target | Antibody | Application | Validation |

|---|---|---|---|

| Tuj1 (βIII-tubulin) | Mouse monoclonal | Neuronal differentiation | Co-staining with MAP2 |

| GFAP | Rabbit polyclonal | Astrocyte identification | Negative in MDHB-treated NSCs |

| Isl1 | Goat polyclonal | Cholinergic neurons | qRT-PCR correlation |

Q. Table 2: Critical Concentrations

| Reagent | Concentration | Purpose |

|---|---|---|

| MDHB (stock) | 10 mM in DMSO | Neuronal differentiation |

| LY294002 (PI3K inhibitor) | 20 µM | Pathway validation |

| CHIR99021 (GSK3β inhibitor) | 3 µM | β-catenin stabilization |

Data Reproducibility & Ethics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。